

An In-depth Technical Guide to 2,4-dichloro-6-methylpyrimidine

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Compound of Interest

Compound Name: **2,4-Dichloro-6-methylpyrimidine**

Cat. No.: **B020014**

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Abstract: **2,4-dichloro-6-methylpyrimidine** is a versatile heterocyclic organic compound that serves as a critical building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.^{[1][2]} Characterized by a pyrimidine ring substituted with two reactive chlorine atoms and a methyl group, its unique structure allows for targeted chemical modifications, particularly through nucleophilic aromatic substitution (SNAr) reactions.^{[2][3]} This reactivity makes it an invaluable intermediate in the development of targeted therapies, including epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer, as well as in the creation of herbicides and fungicides.^{[1][4][5]} This document provides a comprehensive overview of its physicochemical properties, synthesis protocols, key chemical reactions, and applications, with a focus on its role in modern drug discovery and materials science.

Physicochemical Properties

2,4-dichloro-6-methylpyrimidine is typically a white to light yellow crystalline powder or solid.^{[6][7]} It is soluble in various organic solvents such as chloroform, ether, ethyl acetate, and toluene, but has limited solubility in water.^{[2][8]}

Property	Value	Source(s)
CAS Number	5424-21-5	[9][10]
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂	[9][10]
Molecular Weight	163.00 g/mol	[9][10]
Appearance	White to pale yellow crystals or powder	[6][7]
Melting Point	44-47 °C (lit.)	[9]
Boiling Point	219 °C (lit.)	[9]
Density	1.4 ± 0.1 g/cm ³	[9]
Flash Point	107.0 ± 7.4 °C	[9]
SMILES	Cc1cc(Cl)nc(Cl)n1	
InChI Key	BTLKROSJMNFSQZ- UHFFFAOYSA-N	[10]

Synthesis and Manufacturing

The primary synthesis route for **2,4-dichloro-6-methylpyrimidine** involves the chlorination of a pyrimidine precursor, typically 6-methyluracil (also known as 6-methylpyrimidine-2,4-diol), using a strong chlorinating agent like phosphoryl chloride (POCl₃).

Experimental Protocol: Synthesis from 6-Methyluracil

This protocol is adapted from established literature procedures for laboratory and large-scale synthesis.[11]

Objective: To synthesize **2,4-dichloro-6-methylpyrimidine** by chlorinating 6-methyluracil.

Materials:

- 6-Methyluracil (6-methylpyrimidine-2,4-diol)
- Phosphoryl chloride (POCl₃, trichlorophosphate)

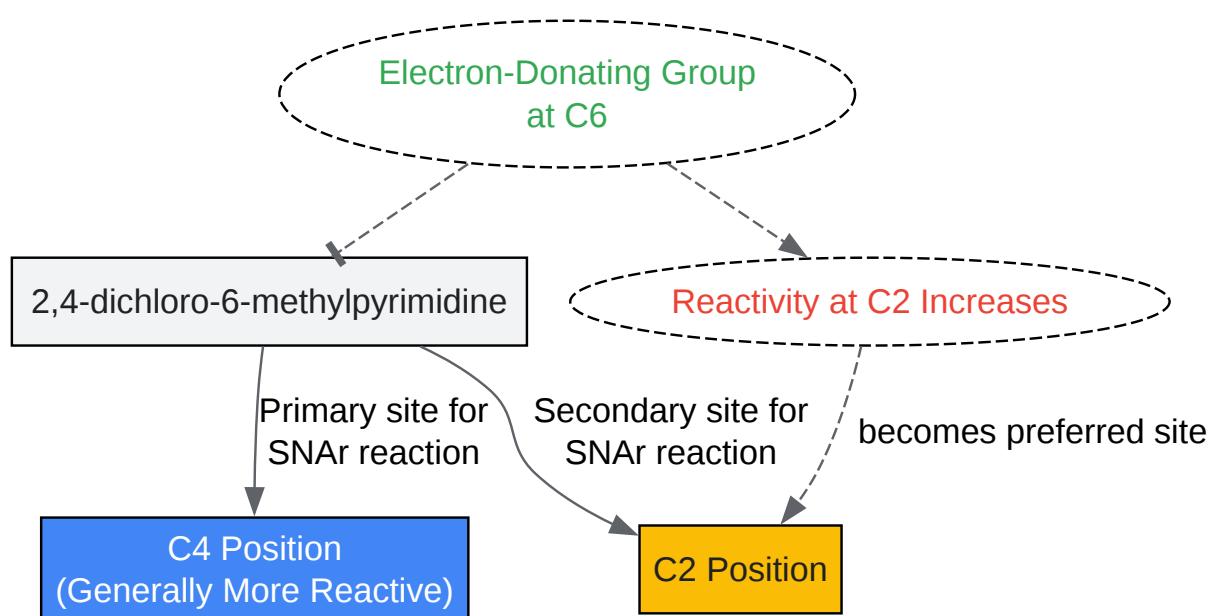
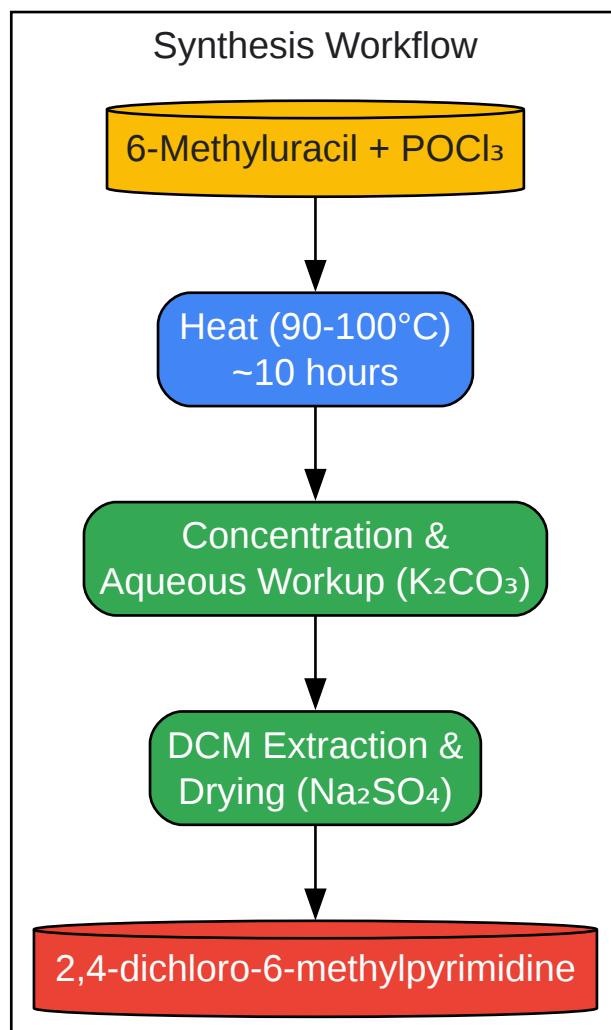
- Dichloromethane (DCM)
- 25% aqueous Potassium Carbonate (K_2CO_3) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Reaction flask (20 L for large scale)
- Heating mantle and stirrer
- Apparatus for distillation under reduced pressure

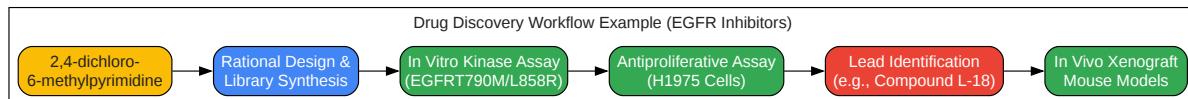
Procedure:

- Reaction Setup: In a 20 L flask under an inert atmosphere (e.g., Nitrogen), charge 6-methyluracil (1.0 kg, 7.9 mol) and phosphoryl chloride (8.0 L).[11]
- Heating: Stir the mixture and heat to a temperature of 90-100 °C. The mixture should turn into a clear solution after approximately 2 hours.[11]
- Reaction Monitoring: Maintain the reaction at 90-100 °C for about 8 hours. Monitor the consumption of the starting material using High-Performance Liquid Chromatography (HPLC) until the concentration of 6-methyluracil is below 0.1%.[11]
- Workup - $POCl_3$ Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the excess $POCl_3$.[11]
- Extraction: Add DCM (10.0 L) to the residue. Slowly and carefully add this solution dropwise to a 25% aqueous K_2CO_3 solution, ensuring the temperature remains below 40 °C. The final pH of the aqueous layer should be between 3 and 4.[11]
- Phase Separation: Separate the organic phase. Extract the aqueous phase again with DCM (10.0 L).[11]
- Drying and Filtration: Combine the organic phases and dry over anhydrous Na_2SO_4 (~200 g). Filter the mixture and wash the filter cake with DCM (2 x 500 mL).[11]

- Final Product Isolation: Evaporate the filtrate to dryness at 40 °C under reduced pressure. The resulting solid is dried to afford the final product, **2,4-dichloro-6-methylpyrimidine**.[\[11\]](#)

Yield: This large-scale protocol reports an isolated yield of approximately 90% with 99.4% purity by HPLC.[\[11\]](#) A smaller-scale reaction reports a yield of 84%.[\[11\]](#)





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